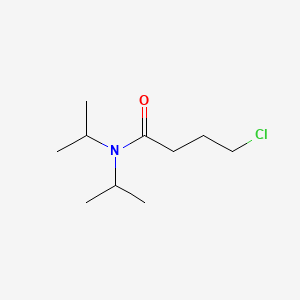

4-chloro-N,N-di(propan-2-yl)butanamide

Description

4-Chloro-N,N-di(propan-2-yl)butanamide is a tertiary amide featuring a butanamide backbone substituted with a chlorine atom at the fourth carbon and two isopropyl groups attached to the nitrogen atom.

Properties

CAS No. |

4635-60-3 |

|---|---|

Molecular Formula |

C10H20ClNO |

Molecular Weight |

205.72 g/mol |

IUPAC Name |

4-chloro-N,N-di(propan-2-yl)butanamide |

InChI |

InChI=1S/C10H20ClNO/c1-8(2)12(9(3)4)10(13)6-5-7-11/h8-9H,5-7H2,1-4H3 |

InChI Key |

HOSYQMBAZLKTJR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)CCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N,N-di(propan-2-yl)butanamide typically involves the reaction of 4-chlorobutyryl chloride with diisopropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like tetrahydrofuran at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N,N-di(propan-2-yl)butanamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction Reactions: Reduction can lead to the formation of primary or secondary amines.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

Substitution: Formation of N,N-di(propan-2-yl)butanamide derivatives.

Oxidation: Formation of 4-chlorobutanoic acid or 4-chlorobutanone.

Reduction: Formation of N,N-di(propan-2-yl)butylamine.

Scientific Research Applications

4-chloro-N,N-di(propan-2-yl)butanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N,N-di(propan-2-yl)butanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Key Structural Features :

Hypothetical Properties :

- Molecular Formula: Likely C10H19ClNO (based on analogs like 4-chloro-N-(4-nitrophenyl)butanamide, C10H11ClN2O3 ).

- Polarity : Moderate, due to the amide group and chlorine atom, but reduced by the hydrophobic isopropyl groups.

Comparison with Similar Compounds

The following table and analysis compare 4-chloro-N,N-di(propan-2-yl)butanamide with structurally related amides, emphasizing substituent effects on properties and applications.

Table 1: Structural and Physical Comparison

Key Comparisons:

Substituent Effects on Reactivity

Steric and Solubility Considerations

Thermal Stability

- Boiling Points : The ketone-containing analog (254.4°C) likely has higher thermal stability than the target compound due to dipole-dipole interactions .

Q & A

Q. What are the standard synthetic routes for 4-chloro-N,N-di(propan-2-yl)butanamide?

The compound is typically synthesized via nucleophilic acyl substitution. A common method involves reacting 4-chlorobutanoyl chloride with diisopropylamine in a polar aprotic solvent (e.g., dichloromethane) under anhydrous conditions. The reaction is often catalyzed by a base like triethylamine to neutralize HCl byproducts . Yield optimization may require controlled temperature (0–25°C) and inert atmospheres to prevent hydrolysis of the acid chloride.

Q. How is this compound characterized structurally?

Structural confirmation relies on ¹H/¹³C NMR , IR spectroscopy , and elemental analysis . Key NMR signals include:

Q. What solvents and conditions stabilize this compound during storage?

The compound is hygroscopic and prone to hydrolysis. Storage in anhydrous solvents (e.g., THF or DCM) under nitrogen at –20°C is recommended. Avoid aqueous or protic environments to preserve the amide and chloro functionalities .

Advanced Research Questions

Q. How do steric effects from diisopropyl groups influence reactivity in nucleophilic substitution reactions?

The bulky diisopropyl substituents hinder nucleophilic attack at the carbonyl carbon, reducing acylation rates. Computational studies (e.g., DFT calculations ) reveal increased steric strain in transition states, corroborated by slower reaction kinetics compared to less hindered analogs like 4-chloro-N,N-dimethylbutanamide. Steric parameters (e.g., Tolman cone angles) can quantify these effects .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Crystallization is complicated by the compound’s low melting point and conformational flexibility . Successful crystallization often requires:

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?

The diastereotopic protons on the butanamide chain and diisopropyl groups create complex splitting. Advanced techniques include:

Q. What computational models predict the compound’s pharmacokinetic properties?

Lipophilicity (logP) is elevated (~2.5) due to the diisopropyl groups, enhancing membrane permeability but reducing aqueous solubility. Molecular docking studies suggest potential interactions with hydrophobic enzyme pockets, though in vitro validation is required. ADMET predictions highlight risks of hepatic metabolism via cytochrome P450 oxidation .

Q. How does the chloro group’s electronic profile affect amide bond stability?

The electron-withdrawing chloro group increases electrophilicity at the carbonyl carbon, accelerating hydrolysis under basic conditions. Kinetic studies in buffered solutions (pH 7–9) show a half-life reduction of 40% compared to non-halogenated analogs. Stabilization strategies include using aprotic reaction media and avoiding prolonged exposure to moisture .

Methodological Insights

- Synthetic Optimization : Replace traditional coupling agents (DCC) with HATU or EDC/HOAt to improve yields in sterically hindered reactions .

- Analytical Workflows : Combine HPLC-MS with NMR to detect trace degradation products during stability studies .

- Data Contradictions : Resolve discrepancies in reaction yields (e.g., 60–85% reported) by systematically varying solvent polarity and base strength .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.